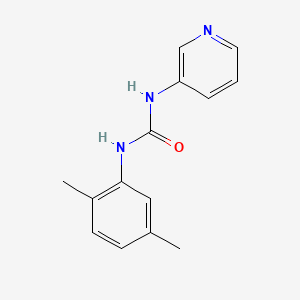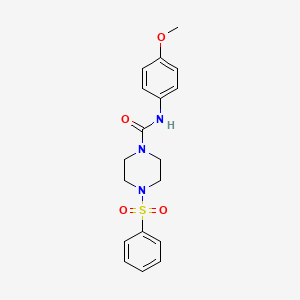
N-cyclopentyl-N'-(4-fluorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-N'-(4-fluorophenyl)urea, also known as CPI-444, is a small molecule inhibitor that targets adenosine A2A receptor. It is a promising drug candidate that has been extensively studied for its potential therapeutic applications in cancer treatment.
作用机制
The adenosine A2A receptor is a G protein-coupled receptor that is involved in the regulation of immune function. It is highly expressed on the surface of tumor cells and immune cells in the tumor microenvironment. Activation of the adenosine A2A receptor suppresses the activity of immune cells, such as T cells and natural killer cells, and promotes the growth and survival of tumor cells. N-cyclopentyl-N'-(4-fluorophenyl)urea works by blocking the adenosine A2A receptor, which leads to the activation of immune cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-(4-fluorophenyl)urea has been shown to have a number of biochemical and physiological effects in preclinical studies. It can enhance the function of immune cells, such as T cells and natural killer cells, by promoting their activation and proliferation. N-cyclopentyl-N'-(4-fluorophenyl)urea can also reduce the production of immunosuppressive cytokines, such as IL-10 and TGF-β, in the tumor microenvironment. In addition, N-cyclopentyl-N'-(4-fluorophenyl)urea has been shown to inhibit the growth and survival of tumor cells by inducing apoptosis and reducing cell proliferation.
实验室实验的优点和局限性
One of the main advantages of N-cyclopentyl-N'-(4-fluorophenyl)urea is its specificity for the adenosine A2A receptor. This allows for targeted inhibition of this receptor without affecting other adenosine receptors or unrelated targets. N-cyclopentyl-N'-(4-fluorophenyl)urea is also well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. However, one limitation of N-cyclopentyl-N'-(4-fluorophenyl)urea is its low solubility in aqueous solutions, which can make dosing and formulation challenging. In addition, the efficacy of N-cyclopentyl-N'-(4-fluorophenyl)urea may be influenced by the expression levels of adenosine A2A receptor in different types of cancer cells.
未来方向
There are several future directions for the development of N-cyclopentyl-N'-(4-fluorophenyl)urea as a cancer therapy. One direction is to explore the combination of N-cyclopentyl-N'-(4-fluorophenyl)urea with other immunotherapies, such as checkpoint inhibitors and CAR-T cell therapy, to enhance anti-tumor immune responses. Another direction is to investigate the potential of N-cyclopentyl-N'-(4-fluorophenyl)urea in other types of cancer, such as breast cancer and pancreatic cancer, where adenosine A2A receptor is also overexpressed. Furthermore, the development of more potent and soluble analogs of N-cyclopentyl-N'-(4-fluorophenyl)urea may improve its efficacy and pharmacokinetic properties.
合成方法
The synthesis of N-cyclopentyl-N'-(4-fluorophenyl)urea involves the reaction of 4-fluoroaniline with cyclopentylisocyanate in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism to form N-cyclopentyl-N'-(4-fluorophenyl)urea as a white solid. The yield of the synthesis is typically around 50%, and the purity can be increased through recrystallization.
科学研究应用
N-cyclopentyl-N'-(4-fluorophenyl)urea has been shown to have potent anti-tumor activity in preclinical studies. It works by blocking the adenosine A2A receptor, which is overexpressed in various types of cancer cells. By inhibiting this receptor, N-cyclopentyl-N'-(4-fluorophenyl)urea can enhance the function of immune cells and promote anti-tumor immune responses. N-cyclopentyl-N'-(4-fluorophenyl)urea has been tested in multiple animal models of cancer, including melanoma, lung cancer, and colon cancer, and has shown promising results in reducing tumor growth and improving survival rates.
属性
IUPAC Name |
1-cyclopentyl-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c13-9-5-7-11(8-6-9)15-12(16)14-10-3-1-2-4-10/h5-8,10H,1-4H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXAXQQCQOIMQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5312771.png)
![6-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5312783.png)
![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B5312789.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2E)-3-phenyl-2-propenoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5312799.png)
![2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5312811.png)
![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5312820.png)

methanone](/img/structure/B5312836.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5312842.png)
![3-{[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}-2-methylphenol](/img/structure/B5312846.png)
![N-[1-[(benzylamino)carbonyl]-2-(3-bromophenyl)vinyl]-2-furamide](/img/structure/B5312857.png)

